3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
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Overview
Description
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
The synthesis of 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity.
Chemical Reactions Analysis
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1,3-thiazolidine-4-carboxylic acid: A related compound with similar biological activities but lacking the methyl group at the third position.
2-methylidene-1,3-thiazolidin-4-one: A derivative formed during the synthesis of this compound.
These similar compounds share some biological activities but differ in their chemical properties and specific applications.
Properties
CAS No. |
105087-82-9 |
---|---|
Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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